molecular formula C12H19NO2S B15193184 Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- CAS No. 90109-49-2

Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy-

Cat. No.: B15193184
CAS No.: 90109-49-2
M. Wt: 241.35 g/mol
InChI Key: JUZZKKJLOWQNPC-UHFFFAOYSA-N
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Description

Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- (systematic IUPAC name: 2-[3,5-dimethoxy-4-(ethylsulfanyl)phenyl]ethan-1-amine) is a substituted phenethylamine derivative characterized by:

  • Methoxy groups at the 3 and 5 positions of the benzene ring.
  • An ethylthio (S-ethyl) substituent at the 4 position.
  • A primary amine (-NH₂) attached to the ethyl side chain.

This compound belongs to the 2C-X family of phenethylamines, which are known for their psychoactive properties and interactions with serotonin receptors (e.g., 5-HT₂A) . The ethylthio group introduces unique electronic and steric effects, differentiating it from analogs with oxygen-based substituents (e.g., ethoxy or methoxy groups).

Properties

CAS No.

90109-49-2

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

2-(4-ethylsulfanyl-3,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2S/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3

InChI Key

JUZZKKJLOWQNPC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1OC)CCN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene ring followed by the introduction of the ethanamine group. The ethylthio and dimethoxy groups are then added through subsequent reactions, often involving thiolation and methylation processes under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ethylthio group, potentially converting it to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the methoxy positions.

Scientific Research Applications

Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(ethylthio)-3,5-dimethoxybenzeneethanamine with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
4-(Ethylthio)-3,5-dimethoxy- (Target) 3,5-OCH₃; 4-SCH₂CH₃ C₁₁H₁₇NO₂S 239.32 g/mol Ethylthio group enhances lipophilicity; potential 5-HT₂A agonist activity
Isoproscaline 3,5-OCH₃; 4-OCH(CH₃)₂ C₁₃H₂₁NO₃ 239.31 g/mol Isopropoxy group increases steric bulk; psychedelic effects reported
3,4,5-Trimethoxybenzeneethanamine 3,4,5-OCH₃ C₁₁H₁₇NO₃ 211.26 g/mol Mescaline analog; classic hallucinogen via 5-HT₂A activation
4-(Trifluoroethoxy)-3,5-dimethoxy- 3,5-OCH₃; 4-OCH₂CF₃ C₁₂H₁₄F₃NO₃ 289.24 g/mol Trifluoroethoxy group increases metabolic stability and electron withdrawal
2,5-Dimethoxy-4-ethylthio (2C-T-2) 2,5-OCH₃; 4-SCH₂CH₃ C₁₁H₁₇NO₂S 239.32 g/mol Positional isomer of target compound; altered receptor binding

Stability and Degradation Pathways

  • Photodegradation: Methoxy-substituted compounds exhibit varying stability. For example, 3,5-dimethoxy curcuminoids degrade faster than 2,5-dimethoxy derivatives due to electron-donating effects . The ethylthio group in the target compound may similarly influence photostability.

Pharmacological Activity

  • Receptor Binding: The ethylthio group’s electron-withdrawing nature may enhance 5-HT₂A receptor affinity compared to ethoxy or methoxy groups . Isoproscaline (4-isopropoxy-3,5-dimethoxy) shows reduced potency relative to mescaline due to steric hindrance . 2C-T-2 (2,5-dimethoxy-4-ethylthio) demonstrates hallucinogenic activity but with distinct pharmacokinetics compared to the target compound .

Q & A

Q. What are the common synthetic routes for Benzeneethanamine, 4-(ethylthio)-3,5-dimethoxy-?

Methodological Answer: The compound can be synthesized via:

  • Reductive amination : Reacting 3,5-dimethoxy-4-(ethylthio)benzaldehyde with ammonia or methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol/ethanol under reflux .
  • Catalytic hydrogenation : Using 3,5-dimethoxy-4-(ethylthio)phenylacetonitrile with palladium on carbon (Pd/C) under H₂ pressure for scalable production .
  • Substitution reactions : Introducing the ethylthio group via nucleophilic displacement of halogenated precursors (e.g., 4-bromo-3,5-dimethoxyphenethylamine with sodium ethanethiolate) .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • Infrared (IR) spectroscopy : Identify functional groups like amine (-NH₂) at ~3300 cm⁻¹, methoxy (-OCH₃) at ~2850 cm⁻¹, and ethylthio (-S-C₂H₅) at 650–750 cm⁻¹. Compare with reference spectra of similar phenethylamines .
  • NMR analysis :
    • ¹H NMR : Methoxy protons appear as singlets at δ 3.70–3.85 ppm. Ethylthio protons show a triplet (δ 1.35–1.50 ppm) for -CH₂CH₃ and a quartet (δ 2.50–2.70 ppm) for -SCH₂- .
    • ¹³C NMR : Confirm aromatic carbons (δ 110–150 ppm) and methoxy carbons (δ 55–60 ppm) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Toxicological profiling : Case studies on structurally related compounds (e.g., 25B-NBOMe) suggest potential neurotoxicity; conduct acute toxicity assays in rodent models to assess LD₅₀ and behavioral changes .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s photodegradation pathways?

Methodological Answer:

  • Photostability testing : Expose solutions (e.g., in acetonitrile) to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Major degradation products (e.g., 3,5-dimethoxy-4-(ethylthio)benzaldehyde) can be identified using LC-MS/MS .
  • Mechanistic insights : Use ESR spectroscopy to detect radical intermediates or computational modeling (DFT) to predict bond cleavage sites under irradiation .

Q. What strategies resolve contradictions in reported receptor-binding data?

Methodological Answer:

  • Functional selectivity studies : Employ BRET (Bioluminescence Resonance Energy Transfer) assays to differentiate between G-protein coupling and β-arrestin recruitment pathways .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

Q. What methodological approaches optimize synthesis yield and purity?

Methodological Answer:

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design to identify optimal conditions .
  • Purification strategies : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethyl acetate/petroleum ether) to isolate >95% pure product .

Q. How to evaluate metabolic stability in vitro?

Methodological Answer:

  • Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes to calculate half-life (t₁/₂) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific inhibition, critical for predicting drug-drug interactions .

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